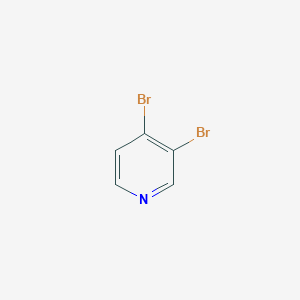

3,4-Dibromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZWZGANFCWADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355746 | |

| Record name | 3,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-90-2 | |

| Record name | 3,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromopyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromopyridine is a halogenated heterocyclic compound that serves as a critical building block in organic synthesis. Its unique electronic properties and reactivity make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] The presence of two bromine atoms on the pyridine ring offers multiple sites for functionalization, enabling the construction of complex molecular architectures.[5] This guide provides a comprehensive overview of the chemical properties, structure, and reactive profile of this compound, along with detailed experimental protocols for its characterization and a representative synthetic pathway.

Chemical and Physical Properties

This compound is typically a white to pale yellow solid at room temperature.[6][7] It exhibits moderate solubility in organic solvents and has limited solubility in water. The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂N | [1][2] |

| Molecular Weight | 236.89 g/mol | [1][2] |

| Melting Point | 71-72 °C | [5][6][7] |

| Boiling Point (Predicted) | 239.9 ± 20.0 °C | [5][8] |

| Density (Predicted) | 2.059 ± 0.06 g/cm³ | [5][8] |

| XLogP3 | 2.2 | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

Molecular Structure

The structure of this compound consists of a pyridine ring substituted with bromine atoms at the C3 and C4 positions. The presence of the electronegative nitrogen atom and the two bromine atoms significantly influences the electron density distribution within the aromatic ring.

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | C1=CN=CC(=C1Br)Br |

| InChI | InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H |

| InChIKey | ZFZWZGANFCWADD-UHFFFAOYSA-N |

As of the latest search, detailed crystallographic data, including bond lengths and angles for this compound, are not publicly available.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bonds. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions.[9] The bromine at the 4-position is generally more susceptible to nucleophilic attack than the bromine at the 3-position.[9]

This compound is extensively used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and C-N coupling reactions, to synthesize a variety of substituted pyridines, including 5- and 6-azaindoles.[5] These products are of significant interest in medicinal chemistry.

Key Applications:

-

Pharmaceutical Synthesis: A building block for anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2][4]

-

Agrochemical Development: Used in the formulation of herbicides and pesticides.[1][2][3]

-

Materials Science: Employed in the production of specialty polymers with enhanced thermal stability and chemical resistance.[2][3]

-

Organic Electronics: Utilized in the development of organic semiconductors for devices like OLEDs and solar cells.[2][3]

Experimental Protocols

Representative Synthesis of this compound

Materials:

-

3-Amino-4-bromopyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Ice

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-amino-4-bromopyridine in 48% hydrobromic acid, cooled in an ice-salt bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

¹H NMR: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹³C NMR: Dissolve 20-30 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 s.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).

-

Number of Scans: ≥ 1024.

-

Relaxation Delay (d1): 2 s.

-

Expected Spectra:

-

¹H NMR: Three signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The protons at positions 2, 5, and 6 will each give a distinct signal with coupling patterns determined by their relationships (ortho, meta, para).

-

¹³C NMR: Five signals are expected, corresponding to the five carbon atoms of the pyridine ring. The carbons bonded to bromine (C3 and C4) will be significantly shifted downfield.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

Expected Absorptions:

-

C-H stretching (aromatic): 3000-3100 cm⁻¹

-

C=C and C=N stretching (aromatic ring): 1400-1600 cm⁻¹

-

C-H in-plane bending: 1000-1300 cm⁻¹

-

C-H out-of-plane bending: 700-900 cm⁻¹

-

C-Br stretching: 500-650 cm⁻¹

Mass Spectrometry (MS)

Method: Electron Ionization (EI) is a common method for this type of molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). This will result in three peaks at m/z 235, 237, and 239 in an approximate 1:2:1 ratio.

-

Major Fragments:

-

Loss of a bromine atom ([M-Br]⁺).

-

Loss of HBr ([M-HBr]⁺).

-

Cleavage of the pyridine ring.

-

Conclusion

This compound is a highly valuable and versatile building block in modern organic chemistry. Its well-defined structure and predictable reactivity make it an essential tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and characterization, which can aid in the development of new and innovative applications.

References

- 1. This compound | C5H3Br2N | CID 817106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 13534-90-2 [m.chemicalbook.com]

- 6. 3,5-Dibromopyridine [webbook.nist.gov]

- 7. labproinc.com [labproinc.com]

- 8. echemi.com [echemi.com]

- 9. US20100160641A1 - Process for producing dihalopyridines - Google Patents [patents.google.com]

3,4-Dibromopyridine CAS number 13534-90-2

An In-Depth Technical Guide to 3,4-Dibromopyridine (CAS: 13534-90-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with bromine atoms at the 3 and 4 positions.[1] Identified by the CAS Number 13534-90-2, this compound serves as a critical building block and versatile intermediate in a multitude of advanced chemical syntheses.[2] Its unique electronic and structural properties, conferred by the electronegative nitrogen atom and the two bromine substituents, make it a valuable reagent in the development of novel molecules.[1][3]

Primarily, this compound is recognized for its significant role as an intermediate in the pharmaceutical and agrochemical industries.[1][2] In drug discovery, its reactivity is harnessed to synthesize complex, biologically active molecules, including potential anti-inflammatory, antimicrobial, and anti-cancer agents.[2] In agriculture, it is a key component in the formulation of advanced herbicides and pesticides, contributing to improved crop protection and yields.[2] Beyond these fields, its applications extend to material science for creating specialty polymers, organic electronics for developing semiconductors, and coordination chemistry as a precursor to specialized ligands.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The compound typically appears as a white to yellow or orange crystalline powder or solid.[1][4] It exhibits moderate solubility in organic solvents and has limited solubility in water.[1]

| Property | Value | Reference |

| CAS Number | 13534-90-2 | [1][2][5] |

| Molecular Formula | C₅H₃Br₂N | [1][2][5] |

| Molecular Weight | 236.89 g/mol | [2][5] |

| Exact Mass | 236.86117 Da | [5] |

| Monoisotopic Mass | 234.86322 Da | [5] |

| Appearance | White to Yellow to Orange powder to crystal | [1][4] |

| Melting Point | 71-72 °C | [6] |

| Boiling Point | 239.9 ± 20.0 °C (Predicted) | [6] |

| Density | 2.059 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 2.06 ± 0.10 (Predicted) | [6] |

| Purity | >95-97% | [4] |

| Storage Temperature | Room Temperature or 0-8°C; Keep in dark, sealed in dry conditions | [2][6] |

| IUPAC Name | This compound | [5] |

| InChI | InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H | [1][5] |

| InChIKey | ZFZWZGANFCWADD-UHFFFAOYSA-N | [5] |

| SMILES | C1=CN=CC(=C1Br)Br | [1][5] |

| XLogP3-AA | 2.2 | [5] |

| Topological Polar Surface Area | 12.9 Ų | [5] |

| Complexity | 76.8 | [5] |

Spectroscopic Data

While comprehensive, experimentally verified spectra for this compound are not widely published, the following tables outline the predicted spectroscopic characteristics based on its structure and data from analogous compounds.

| Parameter | Predicted Value | Assignment |

| ¹H NMR (in CDCl₃) | δ ~8.5-8.7 ppm (d) δ ~8.4-8.6 ppm (s) δ ~7.3-7.5 ppm (d) | H-2 H-6 H-5 |

| ¹³C NMR (in CDCl₃) | δ ~152 ppm δ ~150 ppm δ ~130 ppm δ ~125 ppm δ ~120 ppm | C-2 C-6 C-5 C-3 C-4 |

| Infrared (IR) | ~3100 - 3000 cm⁻¹ (Medium) ~1600 - 1550 cm⁻¹ (Strong) ~1100 - 1000 cm⁻¹ (Strong) | Aromatic C-H Stretch C=C and C=N Ring Vibrations C-Br Stretch |

| Mass Spectrometry (EI) | m/z ~235, 237, 239 (M⁺, M⁺+2, M⁺+4) | Molecular ion peak cluster showing the characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

Synthesis and Reactivity

Synthesis

The synthesis of dibromopyridines can be challenging due to the deactivation of the pyridine ring towards electrophilic substitution. Direct bromination of pyridine often requires harsh conditions and can lead to a mixture of isomers.[7] A common strategy involves the bromination of a more activated precursor, such as an aminopyridine, followed by diazotization and removal of the amino group, or by using N-oxides.

Caption: Plausible synthesis workflow for this compound.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the two bromine atoms, which serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds.

4.2.1 Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions.[3] Consequently, the bromine at the C4 position is more susceptible to nucleophilic attack than the bromine at C3. A classic example is the reaction with ammonia to form 4-amino-3-bromopyridine.[3]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

4.2.2 Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug development. The differential reactivity of the C3 and C4 positions can be exploited for site-selective, sequential reactions. This is powerfully demonstrated in the synthesis of 5-azaindoles and 6-azaindoles.[6]

-

6-Azaindoles are formed via a site-selective Sonogashira reaction with an alkyne at the C4 position, followed by a tandem C-N coupling and cyclization with an amine.[6]

-

5-Azaindoles are synthesized by first performing a site-selective C-N coupling with an amine at the C4 position, followed by a C-C coupling and cyclization with an alkyne.[6]

Caption: Sequential cross-coupling pathways for azaindole synthesis.

Applications in Research and Drug Development

This compound's utility stems from its role as a scaffold for constructing more complex molecular architectures.

-

Pharmaceutical Synthesis : It is a key intermediate for pharmaceuticals, enabling the synthesis of diverse heterocyclic compounds.[2] Its use in creating substituted pyridines has been applied to develop novel analogues of Combretastatin-A4 as potential anticancer agents that target tubulin polymerization.[8] The synthesis of azaindoles, which are important pharmacophores, is a major application.[6]

-

Agrochemicals : The compound is employed in the formulation of effective herbicides and fungicides, which are crucial for protecting crops and ensuring food security.[2]

-

Material Science and Organic Electronics : In material science, it is used to produce specialty polymers with enhanced thermal stability and chemical resistance.[2] It also serves as a building block for organic semiconductors used in devices like OLEDs and solar cells.[2]

Experimental Protocols

The following are generalized protocols for key transformations involving dihalopyridines, adapted for this compound. Researchers should optimize conditions for specific substrates.

Protocol 1: General Procedure for Site-Selective Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of bromopyridines.[9]

-

Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

-

Solvent and Reagents : Add anhydrous solvent (e.g., DMF or THF) followed by a base, typically an amine like triethylamine (2.0 eq.).

-

Degassing : Degas the mixture by bubbling with argon for 15-20 minutes.

-

Alkyne Addition : Add the terminal alkyne (1.0-1.1 eq.) dropwise to the reaction mixture.

-

Reaction : Heat the mixture to a temperature between 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of bromopyridines.[9]

-

Reaction Setup : In an oven-dried sealed tube, add the 3-bromo-4-substituted-pyridine intermediate (1.0 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).

-

Inert Atmosphere : Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Solvent and Amine Addition : Add the anhydrous solvent (e.g., toluene or dioxane) and the desired amine (1.2 eq.) via syringe.

-

Reaction : Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Extraction : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

| Hazard Class | Details | Reference |

| Pictograms | GHS07 (Exclamation mark) | [5] |

| Signal Word | Warning | |

| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. H302 : Harmful if swallowed. | [5] |

| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

References

- 1. CAS 13534-90-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | 13534-90-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. This compound | C5H3Br2N | CID 817106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 13534-90-2 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Synthesis and Discovery of 3,4-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dibromopyridine, a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document details a probable synthetic pathway via the Sandmeyer reaction, including a detailed, illustrative experimental protocol. It also presents tabulated quantitative and spectroscopic data essential for its characterization. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes, offering a clear and concise reference for researchers in organic synthesis and drug development.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring two bromine atoms on the pyridine ring, provides two reactive sites for further functionalization, making it a versatile intermediate in the synthesis of novel compounds.[1] The strategic placement of the bromine atoms allows for selective manipulation and the introduction of various substituents, enabling the construction of complex molecular architectures for drug discovery and the development of advanced materials.

Discovery and Historical Context

While the specific historical details of the initial synthesis of this compound are not extensively documented in readily available literature, the development of synthetic routes to dihalogenated pyridines has been an area of focus in organic chemistry for many years. The advancement of reactions like the Sandmeyer reaction in the late 19th and early 20th centuries provided the foundational chemistry for accessing such compounds from amino-substituted precursors. The importance of halogenated pyridines as synthetic intermediates grew with the expansion of the pharmaceutical and agrochemical industries, leading to the development of various methods for their preparation.

Synthetic Methodologies

The synthesis of this compound can be approached through several synthetic strategies. Based on established transformations of pyridine derivatives, a highly plausible and efficient method is the Sandmeyer reaction, which involves the diazotization of an appropriate aminobromopyridine precursor followed by a copper(I) bromide-mediated substitution.

A likely precursor for this synthesis is 3-amino-4-bromopyridine. The synthesis of this precursor can be achieved from 3-aminopyridine through a directed ortho-metalation and bromination strategy, often involving N-protection of the amino group.

Illustrative Synthesis via Sandmeyer Reaction

The following section outlines a detailed, albeit illustrative, experimental protocol for the synthesis of this compound, drawing upon established procedures for Sandmeyer reactions on aminopyridines.

Experimental Protocol: Synthesis of this compound from 3-Amino-4-bromopyridine

Step 1: Diazotization of 3-Amino-4-bromopyridine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-4-bromopyridine (1.0 eq) to a solution of 48% hydrobromic acid (HBr) (approx. 4-5 eq), cooled to 0-5 °C in an ice-salt bath.

-

Stir the mixture until all the solid has dissolved, maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not rise above 5 °C. Vigorous stirring is essential during this addition to ensure efficient diazotization.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (approx. 2-3 eq).

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and then neutralize it carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Sandmeyer reactions of related aminopyridines.

| Parameter | Value |

| Molecular Formula | C₅H₃Br₂N |

| Molecular Weight | 236.89 g/mol |

| Theoretical Yield | Dependent on scale |

| Expected Yield | 60-80% |

| Purity (post-chromatography) | >98% |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table presents the expected spectroscopic data.[2]

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (s, 1H, H-2), 8.30 (d, J=4.8 Hz, 1H, H-6), 7.40 (d, J=4.8 Hz, 1H, H-5) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.1 (C-2), 150.8 (C-6), 130.5 (C-5), 123.0 (C-3), 118.9 (C-4) |

| IR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~1550, ~1450 (C=C, C=N stretch), ~800 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z: 235, 237, 239 (M⁺, isotopic pattern for 2 Br) |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Sandmeyer reaction.

Caption: General workflow for the synthesis of this compound.

Analytical Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While its direct synthesis can be challenging, the Sandmeyer reaction of an appropriate aminobromopyridine precursor provides a reliable and efficient route to this important intermediate. The detailed experimental guidance, quantitative data, and workflow visualizations provided in this technical guide are intended to support researchers and scientists in the successful synthesis, characterization, and application of this compound in their respective fields of drug discovery and materials science.

References

3,4-Dibromopyridine: A Comprehensive Technical Guide for Advanced Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dibromopyridine has emerged as a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic properties and the differential reactivity of its two bromine substituents make it an exceptionally versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are presented, alongside data-rich tables and process-flow diagrams to empower researchers in the fields of pharmaceutical development, agrochemicals, and materials science.[1][2]

Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is critical for reaction design and safety. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 13534-90-2 | [3][4] |

| Molecular Formula | C₅H₃Br₂N | [3][4][5] |

| Molecular Weight | 236.89 g/mol | [3][4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 72 °C | [3] |

| Purity | Min. 97.0% (GC) | [3] |

| IUPAC Name | This compound | [4] |

Safety and Handling: this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is associated with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Core Reactivity and Regioselectivity

The synthetic utility of this compound is dominated by palladium-catalyzed cross-coupling reactions. A key feature of its reactivity is the regioselectivity observed in mono-substitution reactions. The carbon-bromine bond at the C4 position is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C3-Br bond. This is attributed to the greater electrophilicity of the C4 position in the pyridine ring system.[6] This differential reactivity allows for a stepwise, selective functionalization of the pyridine core, making it a powerful tool for building molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, enabling the coupling of this compound with various aryl or vinyl boronic acids or their esters.[7] The reaction typically exhibits high functional group tolerance and proceeds with high yields. As noted, the initial coupling preferentially occurs at the C4 position.[6]

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents | Typical Loading | Purpose |

| Substrate | This compound | 1.0 equiv | Electrophile |

| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 equiv (mono) | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | 1 - 5 mol% | Catalyst |

| Ligand | PPh₃, SPhos, XPhos | 2 - 10 mol% | Stabilize Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv | Activates Boronic Acid |

| Solvent | Toluene, Dioxane, DMF, Water | - | Reaction Medium |

| Temperature | 80 - 110 °C | - | Reaction Condition |

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 237 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: In a separate vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL) to the flask via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-3-bromopyridine product.[8]

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[9] This reaction is invaluable for introducing alkynyl moieties, which are precursors to many other functional groups and are prevalent in organic materials and pharmaceuticals. The reaction requires both a palladium catalyst and a copper(I) co-catalyst.[9][10]

Table 3: Typical Conditions for Sonogashira Coupling

| Component | Example Reagents | Typical Loading | Purpose |

| Substrate | This compound | 1.0 equiv | Electrophile |

| Coupling Partner | Terminal Alkyne | 1.1 - 1.5 equiv | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 2 - 5 mol% | Primary Catalyst |

| Copper Co-catalyst | CuI | 1 - 5 mol% | Co-catalyst |

| Base | Triethylamine (Et₃N), Diisopropylamine | 2.0 - 5.0 equiv (can be solvent) | Activates Alkyne |

| Solvent | THF, DMF | - | Reaction Medium |

| Temperature | Room Temperature to 60 °C | - | Reaction Condition |

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 237 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.01 mmol, 1.9 mg).

-

Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL). Stir the mixture for 15 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature for 16 hours or until TLC/LC-MS analysis indicates consumption of the starting material.[11]

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography to yield the 4-alkynyl-3-bromopyridine product.[12]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[13][14][15] It allows for the coupling of this compound with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of ligand is critical and depends heavily on the nature of the amine.[16][17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | C5H3Br2N | CID 817106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

An In-depth Technical Guide to the Reactivity of Bromine Atoms in 3,4-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromopyridine is a pivotal heterocyclic building block in the synthesis of complex molecules central to pharmaceutical and materials science. Its utility is largely dictated by the differential reactivity of the two bromine atoms at the C3 and C4 positions. This technical guide provides a comprehensive analysis of this reactivity, focusing on the principal reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We present a framework for predicting and exploiting the regioselectivity of these transformations, supported by quantitative data and detailed experimental protocols for key reactions, enabling precise control over synthetic outcomes.

Introduction: Electronic Landscape of the Pyridine Ring

The reactivity of this compound is fundamentally governed by the electronic influence of the ring nitrogen. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect (both inductive and mesomeric) on the pyridine ring. This effect deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic attack, particularly at the positions α and γ to the nitrogen (C2, C4, C6).

In this compound, the C4 position is more electron-deficient than the C3 position. This increased electrophilicity at C4 is the primary determinant of the regioselectivity observed in most substitution and coupling reactions. Nucleophilic attack at the C4 position leads to a more stable Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilization not possible with attack at C3.[1]

References

The Versatile Precursor: An In-depth Technical Guide to the Applications of 3,4-Dibromopyridine in Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromopyridine, a halogenated heterocyclic compound, serves as a crucial and versatile building block in the synthesis of a variety of agrochemicals. Its unique reactivity, stemming from the presence and positioning of the two bromine atoms on the pyridine ring, allows for selective functionalization through a range of organic reactions. This technical guide provides a comprehensive overview of the known and potential applications of this compound in the development of herbicides, fungicides, and insecticides, with a focus on synthetic pathways, experimental protocols, and the underlying chemical principles. While direct synthetic routes from this compound to commercially prominent agrochemicals are not extensively documented in publicly available literature, its utility as a key intermediate can be inferred from the synthesis of structurally related compounds and the fundamental reactivity of dihalopyridines.

Core Synthetic Strategies

The chemical behavior of this compound is dominated by its susceptibility to nucleophilic aromatic substitution and its utility in cross-coupling reactions. These two reaction classes form the foundation for its application in constructing the complex molecular architectures of modern agrochemicals.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. In this compound, the bromine atom at the 4-position is significantly more labile towards nucleophilic displacement than the one at the 3-position. This regioselectivity is a key advantage in synthetic design.

A common and illustrative SNAr reaction is the displacement of the 4-bromo substituent by ammonia or amines to yield 4-aminopyridine derivatives. These derivatives are foundational for a variety of biologically active molecules.

Logical Relationship: SNAr on this compound

Caption: Nucleophilic aromatic substitution at the C4 position of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the this compound ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents, which are common moieties in agrochemical structures. The differential reactivity of the two bromine atoms can, under carefully controlled conditions, allow for selective or sequential couplings.

Hypothetical Application in Herbicide Synthesis: A Derivative of the Picolinic Acid Family

While direct synthesis of major herbicides like Picloram or Clopyralid from this compound is not the conventional route, a hypothetical pathway can be envisioned to illustrate its potential. Picolinic acid-based herbicides are a significant class of auxin-mimic herbicides. A plausible, albeit not commercially practiced, route to a functionalized picolinic acid derivative could involve this compound as a starting material.

Hypothetical Synthetic Workflow

Caption: Hypothetical synthesis of a picolinic acid derivative from this compound.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of this compound with Ammonia

Objective: To synthesize 4-amino-3-bromopyridine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 236.89 | 10.0 g | 0.042 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 100 mL | ~1.48 |

| Dioxane | 88.11 | 50 mL | - |

Procedure:

-

In a high-pressure reaction vessel, combine this compound (10.0 g, 0.042 mol) and dioxane (50 mL).

-

Add aqueous ammonia (100 mL, ~1.48 mol).

-

Seal the vessel and heat the mixture to 150-180 °C with stirring.

-

Maintain the temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After cooling to room temperature, carefully vent the reaction vessel.

-

The reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-amino-3-bromopyridine.

Expected Outcome: 4-amino-3-bromopyridine as a solid. The yield will depend on the specific reaction conditions and may require optimization.

General Procedure for Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 4-aryl-3-bromopyridine derivative.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 236.89 | 5.0 g | 0.021 |

| Arylboronic Acid | - | 1.1 eq | 0.023 |

| Pd(PPh₃)₄ | 1155.56 | 3 mol% | 0.00063 |

| K₂CO₃ | 138.21 | 2.0 eq | 0.042 |

| 1,4-Dioxane | 88.11 | 100 mL | - |

| Water | 18.02 | 25 mL | - |

Procedure:

-

To a round-bottom flask, add this compound (5.0 g, 0.021 mol), the desired arylboronic acid (0.023 mol), and potassium carbonate (5.8 g, 0.042 mol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.73 g, 0.00063 mol).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane (100 mL) and water (25 mL).

-

Heat the reaction mixture to 80-100 °C with stirring for 8-16 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-3-bromopyridine.

Expected Outcome: The corresponding 4-aryl-3-bromopyridine as a solid or oil. Yields are typically moderate to high, depending on the arylboronic acid used.

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate with significant potential in agrochemical research and development. Its well-defined reactivity allows for the regioselective introduction of key functional groups commonly found in herbicides, fungicides, and insecticides. While direct, publicly documented synthetic routes from this compound to major commercial agrochemicals are scarce, the fundamental principles of its chemistry, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide a clear roadmap for its use in the synthesis of novel active ingredients.

Future research in this area could focus on the development of efficient, one-pot procedures that leverage the differential reactivity of the two bromine atoms to build molecular complexity rapidly. Furthermore, the exploration of novel agrochemical scaffolds derived from this compound could lead to the discovery of compounds with new modes of action, helping to address the ongoing challenge of pest resistance. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the innovation pipeline.

The Strategic Role of 3,4-Dibromopyridine in Advanced Materials and Organic Electronics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3,4-Dibromopyridine, a halogenated heterocyclic compound, is emerging as a critical building block in the design and synthesis of novel organic materials with tailored properties for advanced applications. Its unique electronic and structural characteristics, stemming from the electron-deficient nature of the pyridine ring and the reactivity of its carbon-bromine bonds, make it a versatile precursor for a new generation of specialty polymers and organic semiconductors. This technical guide provides a comprehensive overview of the role of this compound in material science and organic electronics, with a focus on its application in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The document details synthetic methodologies, summarizes key performance data of analogous materials, and provides experimental protocols and visualizations to facilitate further research and development in this promising field.

Introduction

The field of organic electronics is driven by the continuous pursuit of novel materials that offer a unique combination of electronic functionality, solution processability, and mechanical flexibility. Pyridine-containing conjugated polymers have garnered significant attention due to the electron-deficient nature of the pyridine ring, which can enhance electron transport properties and improve the stability of the resulting materials.[1][2] Within this class of compounds, this compound serves as a valuable and versatile monomer for the synthesis of a variety of conjugated polymers and small molecules. The bromine substituents at the 3 and 4 positions offer reactive sites for various cross-coupling reactions, enabling the construction of well-defined polymeric structures with desirable electronic and photophysical properties.[3][4] This guide explores the synthesis, properties, and applications of materials derived from this compound in organic electronic devices.

Synthesis of this compound-Based Materials

The primary method for incorporating this compound into larger molecular structures and polymers is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This reaction allows for the formation of carbon-carbon bonds between the dibromopyridine unit and a wide range of organoboron reagents, such as boronic acids or esters. This versatility enables the synthesis of a diverse library of materials with tailored electronic properties.

Suzuki-Miyaura Polymerization

Suzuki-Miyaura polymerization is a powerful technique for the synthesis of conjugated polymers. In the context of this compound, it is copolymerized with a diboronic acid or ester comonomer to yield a donor-acceptor (D-A) type polymer. The pyridine unit typically acts as the electron-accepting moiety.

Caption: Suzuki-Miyaura polymerization of this compound.

Applications in Organic Electronics

The incorporation of the this compound moiety into conjugated polymers can significantly influence their electronic properties, making them suitable for a range of organic electronic devices.

Organic Field-Effect Transistors (OFETs)

The electron-deficient nature of the pyridine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which is beneficial for n-type (electron-transporting) or ambipolar (both electron and hole transporting) behavior in OFETs. While specific performance data for polymers derived directly from this compound is limited in publicly available literature, the performance of analogous pyridine-containing polymers provides a valuable benchmark.

| Polymer Family | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |

| Benzo[1,2-d:4,5-d′]-bis([1][2][8]triazole) based | 0.21 | - | >10^5 | [9] |

| Thiadiazolo[3,4-c]pyridine based | 1.92 x 10⁻² | - | 25 | [10] |

| Imidazo[4,5-f]-1,10-phenanthroline-triarylamines | 1.1 | 10⁻² | 10^6 / 10^4 | [11] |

| Diketopyrrolopyrrole-based | - | 2.23 | >10^5 | [12] |

Table 1. Performance of representative pyridine-containing polymers in OFETs. Data for analogous systems are presented to provide a comparative framework.

Caption: Structure of a bottom-gate, top-contact OFET.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials derived from this compound can function as electron-transporting layers (ETLs), host materials for the emissive layer, or as part of the emissive material itself. The high triplet energy often associated with pyridine-based materials makes them suitable hosts for phosphorescent emitters.

| Emitter/Host Type | Max. External Quantum Efficiency (EQE) (%) | Emission Color | CIE Coordinates (x, y) | Reference |

| Blue TADF Emitter | 21.2 | Blue | (0.13, 0.09) | [13] |

| Sky-Blue TADF Emitter | 21.0 | Sky-Blue | Not Specified | [14] |

| Non-doped Blue Emitter | 4.3 | Pure Blue | (0.148, 0.130) | [15] |

| Deep-Blue Emitter | 5.0 | Deep-Blue | (0.155, 0.051) | [16] |

Table 2. Performance of representative pyridine-containing materials in OLEDs. Data for analogous systems are presented to provide a comparative framework.

References

- 1. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule/Polymer Blend Organic Transistors with Hole Mobility Exceeding 13 cm(2) V(-1) s(-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole) for applications in organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Photophysical Studies of Thiadiazole[3,4-c]pyridine Copolymer Based Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3,4-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and materials science, the selective functionalization of heteroaromatic cores such as pyridine is of paramount importance. 3,4-Dibromopyridine is a versatile building block, offering two distinct reactive sites for the introduction of aryl, heteroaryl, or vinyl substituents.

The regioselectivity of the Suzuki coupling on this compound is governed by the electronic properties of the pyridine ring. The carbon at the 4-position is more electron-deficient than the carbon at the 3-position due to the influence of the nitrogen atom. This electronic difference generally leads to a preferential oxidative addition of the palladium catalyst to the C4-Br bond, enabling selective mono-arylation at this position.[1] By tuning the reaction conditions, such as stoichiometry and catalyst systems, selective mono-arylation at the C4 position, or a subsequent second coupling to achieve di-arylation, can be accomplished.

These application notes provide detailed protocols for both selective mono-arylation and di-arylation of this compound, supported by representative reaction conditions.

Data Presentation: A Survey of Reaction Conditions

The following tables summarize various conditions for the Suzuki coupling of this compound, providing a comparative overview of catalysts, bases, solvents, and expected outcomes for mono- and di-arylation.

Table 1: Conditions for Selective Mono-Arylation at the C4-Position

| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | Phenylboronic acid (1.1) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 3-Bromo-4-phenylpyridine | Good to High |

| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 8 | 3-Bromo-4-(4-methoxyphenyl)pyridine | High |

| 3 | 3-Fluorophenylboronic acid (1.1) | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 85 | 16 | 3-Bromo-4-(3-fluorophenyl)pyridine | Good to High |

Table 2: Conditions for Di-Arylation

| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3,4-Diphenylpyridine | 80-90[2] |

| 2 | 2-Methylphenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3,4-Di(o-tolyl)pyridine | 89[2] |

| 3 | 3,4-Dimethylphenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3,4-Bis(3,4-dimethylphenyl)pyridine | 80[2] |

| 4 | 2-Methoxyphenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3,4-Bis(2-methoxyphenyl)pyridine | 75[2] |

| 5 | 3,4-Dimethoxyphenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3,4-Bis(3,4-dimethoxyphenyl)pyridine | 81[2] |

Experimental Protocols

Protocol 1: Selective Mono-Arylation of this compound at the C4-Position

This protocol is designed to favor the selective mono-substitution at the more reactive C4-position by carefully controlling the stoichiometry of the boronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, and the base.

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

-

Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the 4-aryl-3-bromopyridine.

Protocol 2: Di-Arylation of this compound

This protocol is adapted from procedures for the synthesis of 3,4-diarylpyridines and is designed for the exhaustive substitution of both bromine atoms.[2]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent system.

-

Degassing: Degas the solution by bubbling with an inert gas for 20-30 minutes.

-

Reagent Addition: Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).

-

Work-up: After cooling to room temperature, perform an aqueous work-up by adding water and extracting with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to yield the desired 3,4-diarylpyridine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Regioselectivity in Mono-Arylation of this compound

Caption: Predicted regioselectivity for mono-arylation of this compound.

References

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buchwald-Hartwig Amination of 3,4-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. The use of di-substituted heteroaromatic compounds like 3,4-dibromopyridine as substrates in this reaction opens up possibilities for selective functionalization, leading to the creation of diverse molecular scaffolds.

This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of this compound. The inherent difference in reactivity between the two bromine atoms on the pyridine ring allows for regioselective mono-amination, primarily at the C4 position. This selectivity is generally governed by the electronic properties of the pyridine ring, where the C4 position is more susceptible to nucleophilic attack.

Principle of Regioselectivity

In the Buchwald-Hartwig amination of di-halogenated pyridines, the regioselectivity is primarily dictated by the electronic environment of the carbon-halogen bonds. For this compound, the bromine atom at the C4 position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine atom at the C3 position. This preferential reactivity allows for the selective synthesis of 3-bromo-4-aminopyridine derivatives. By carefully controlling the reaction conditions, it is possible to achieve high yields of the mono-aminated product.

Experimental Protocols

The following protocols are generalized procedures for the selective mono-amination of this compound at the C4 position with primary and secondary amines. Optimization of the catalyst system, base, solvent, and temperature may be necessary for specific amine coupling partners.

Protocol 1: Mono-amination of this compound with a Primary Amine

Materials:

-

This compound (1.0 equivalent)

-

Primary Amine (1.1-1.2 equivalents)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)

-

Anhydrous Toluene or Dioxane

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

-

Add this compound to the Schlenk tube.

-

Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.

-

Add the anhydrous solvent via syringe.

-

Add the primary amine to the reaction mixture via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3-bromopyridine derivative.

Protocol 2: Mono-amination of this compound with a Secondary Amine

Materials:

-

This compound (1.0 equivalent)

-

Secondary Amine (1.1-1.2 equivalents)

-

Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate

Procedure:

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)₂, RuPhos, and Cs₂CO₃ under an inert atmosphere.

-

Add this compound to the tube.

-

Evacuate the tube and backfill with an inert gas, repeating this process three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Introduce the secondary amine to the reaction mixture using a syringe.

-

Heat the mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to isolate the 4-(dialkylamino)-3-bromopyridine product.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound, leading to selective mono-amination at the C4 position. The yields are representative and may vary depending on the specific amine and precise reaction conditions.

Table 1: Reaction Conditions for Mono-amination of this compound with Primary Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.8) | Toluene | 100 | 12 | 85 |

| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 16 | 78 |

| n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS (1.5) | THF | 80 | 24 | 82 |

| Cyclohexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 88 |

Table 2: Reaction Conditions for Mono-amination of this compound with Secondary Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | 92 |

| Piperidine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₂CO₃ (2.5) | Toluene | 100 | 24 | 85 |

| Diethylamine | Pd(OAc)₂ (2.5) | JohnPhos (5) | NaOtBu (2) | Dioxane | 120 | 16 | 75 |

| N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 80 |

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Selective Functionalization of 3,4-Dibromopyridine at the C4 Position

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the selective functionalization of 3,4-dibromopyridine at the C4 position. This valuable building block is a precursor for a wide range of substituted pyridines, which are key components in many pharmaceutical compounds and functional materials. The methods outlined below leverage the differential reactivity of the C3 and C4 positions, enabling the targeted introduction of various functional groups.

Introduction to C4 Selectivity

The selective functionalization of this compound at the C4 position is primarily governed by electronic effects. The C4 position is more electron-deficient than the C3 position due to the electron-withdrawing nature of the pyridine nitrogen. This increased electrophilicity at C4 makes it more susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. Consequently, under carefully controlled conditions, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be directed to occur preferentially at the C4-bromo substituent.

C4-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For this compound, the reaction with a boronic acid or ester can be performed with high selectivity at the C4 position.[1][2] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Quantitative Data for C4-Selective Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | C4:C3 Selectivity | Reference |

| Pd(OAc)₂ | Q-Phos | KF | Toluene/H₂O | 100 | 36 | 2.4:1 (for 2,4-dichloropyridine) | [2] |

| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | Not specified | Not specified | ~2:1 (for 3-cyano-2,4-dichloropyridine) | [2] |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | High | Selective at C4 (for 2-bromo-4-iodopyridine) | [3] |

| Pd(OAc)₂ / 2PPh₃ | - | KOH(aq) / n-Bu₄NBr | Not specified | Not specified | High | C4 selective | [4] |

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar dihalopyridines.[3][5]

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Add the degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.

-

Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

C4-Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. For this compound, the C4-bromo position is more reactive towards Sonogashira coupling.

Quantitative Data for Sonogashira Coupling of Bromopyridines

| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |

| Pd[P(Ph)₃]₄ | CuI | Et₃N | THF | Room Temp. | High | 6-bromo-3-fluoro-2-cyanopyridine | [6] |

| Pd(CF₃COO)₂/PPh₃ | CuI | Not specified | DMF | Not specified | 94-98 | 2-amino-3-bromopyridines | [7] |

| Pd(PPh₃)₂Cl₂ | CuI | Amine | Not specified | Room Temp. | Good | General | [8] |

| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp. | up to 97 | Aryl bromides | [9] |

Experimental Protocol: C4-Selective Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of bromopyridines.[6][7]

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous, degassed THF and triethylamine (e.g., THF/Et₃N 2:1 v/v) via syringe.

-

Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

C4-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] By selecting the appropriate catalyst, ligand, and base, this reaction can be directed to the C4 position of this compound.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |

| [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | 2-bromo-6-methyl pyridine | [12] |

| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | 100 (MW) | High | 2-bromo-13α-estrone 3-methyl ether | [13] |

| Pd(OAc)₂ | BrettPhos | Not specified | Not specified | Not specified | Good | Primary amines | [14] |

| General | General | NaOtBu, LHMDS | Toluene, Dioxane | 80-100 | Varies | Aryl halides | [15] |

Experimental Protocol: C4-Selective Buchwald-Hartwig Amination

This protocol is a general procedure based on established methods for bromopyridines.[12][16]

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

[Pd₂(dba)₃] (0.01-0.05 equivalents)

-

(±)-BINAP or other suitable phosphine ligand (0.02-0.1 equivalents)

-

Sodium tert-butoxide (NaOBuᵗ) (1.4 equivalents)

-

Toluene, anhydrous and degassed

-

Schlenk tube

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add [Pd₂(dba)₃], the phosphine ligand, and NaOBuᵗ under an inert atmosphere.

-

Add this compound to the Schlenk tube.

-

Seal the tube, evacuate, and backfill with inert gas (repeat three times).

-

Add anhydrous, degassed toluene via syringe.

-

Add the amine to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Other C4-Selective Functionalization Methods

Beyond traditional cross-coupling reactions, several other innovative methods have been developed for the C4-selective functionalization of pyridines.

-